- Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysisRussian Journal of Applied Chemistry, 2014, 87(7), 899-903,
Cas no 28746-99-8 (1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one)
![1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one structure](https://ja.kuujia.com/scimg/cas/28746-99-8x500.png)
1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one 化学的及び物理的性質
名前と識別子
-
- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one
- 1'-hydroxy-[1,1'-bicyclohexyl]-2-one
- 1'-hydroxybi(cyclohexan)-2-one
- 2-(1-hydroxycyclohexyl)cyclohexan-1-one
- AS-76166
- AKOS016000601
- SCHEMBL1238035
- [1,1'-Bicyclohexyl]-2-one, 1'-hydroxy-
- 1'-hydroxy-1,1'-bi(cyclohexyl)-2-one
- CS-0155344
- 28746-99-8
- MFCD03837683
- AERVJOBGBMEFDV-UHFFFAOYSA-N
- 1'-HYDROXY-[1,1'-BI(CYCLOHEXANE)]-2-ONE
- A10673
-
- MDL: MFCD03837683
- インチ: InChI=1S/C12H20O2/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h10,14H,1-9H2
- InChIKey: AERVJOBGBMEFDV-UHFFFAOYSA-N
- ほほえんだ: C1CCC(CC1)(C2CCCCC2=O)O
計算された属性
- せいみつぶんしりょう: 196.1464
- どういたいしつりょう: 196.146329876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- PSA: 37.3
1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ET308-50mg |
1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one |
28746-99-8 | 95+% | 50mg |
234.0CNY | 2021-07-15 | |
Chemenu | CM124809-1g |
1'-hydroxy-[1,1'-bi(cyclohexan)]-2-one |
28746-99-8 | 95% | 1g |
$356 | 2021-06-15 | |
eNovation Chemicals LLC | D582783-5g |
1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one |
28746-99-8 | 95% | 5g |
$1385 | 2024-05-24 | |
Chemenu | CM124809-1g |
1'-hydroxy-[1,1'-bi(cyclohexan)]-2-one |
28746-99-8 | 95% | 1g |
$246 | 2024-07-28 | |
Fluorochem | 215564-5g |
1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one |
28746-99-8 | 95% | 5g |
£905.00 | 2022-03-01 | |
Chemenu | CM124809-5g |
1'-hydroxy-[1,1'-bi(cyclohexan)]-2-one |
28746-99-8 | 95% | 5g |
$1108 | 2024-07-28 | |
1PlusChem | 1P002WSR-1g |
[1,1'-Bicyclohexyl]-2-one, 1'-hydroxy- |
28746-99-8 | 95% | 1g |
$240.00 | 2024-05-06 | |
Aaron | AR002X13-5g |
[1,1'-Bicyclohexyl]-2-one, 1'-hydroxy- |
28746-99-8 | 95% | 5g |
$940.00 | 2023-12-14 | |
1PlusChem | 1P002WSR-100mg |
[1,1'-Bicyclohexyl]-2-one, 1'-hydroxy- |
28746-99-8 | 95% | 100mg |
$49.00 | 2024-05-06 | |
Aaron | AR002X13-250mg |
[1,1'-Bicyclohexyl]-2-one, 1'-hydroxy- |
28746-99-8 | 95% | 250mg |
$114.00 | 2025-02-10 |
1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one 合成方法
ごうせいかいろ 1
1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one Preparation Products
- [1,1′-Bicyclohexyl]-1,2-diol (92789-32-7)
- 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol (65181-96-6)
- 1,3-Cyclohexanediol (504-01-8)
- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (28746-99-8)
- amyl caproate (540-07-8)
- 6-oxo-6-(pentyloxy)hexanoic acid (17961-10-3)
- Methylcyclohexane (108-87-2)
- cyclohexyl butyrate (1551-44-6)
- Cyclohexanol (108-93-0)
- Pentanedioic acid, monocyclohexyl ester (54812-71-4)
- 1-Butyl 6-hexyl hexanedioate (177738-29-3)
- Cyclohexyl hexanoate (6243-10-3)
- Pentyl cyclopentanecarboxylate (959026-72-3)
- pentane-1,5-diol (111-29-5)
- Cyclohexyl Propionate (6222-35-1)
- Cyclopentanol (96-41-3)
- Cyclohexane,1,1'-oxybis- (4645-15-2)
- cyclohex-2-en-1-one (930-68-7)
- Cyclopentanecarboxylic acid, cyclohexyl ester (54808-55-8)
- [1,1'-BICYCLOHEXYL]-2,3'-DIONE (55265-34-4)
- Butanedioic acid,1,4-dicyclohexyl ester (965-40-2)
- Cyclohexane-1,2-diol (931-17-9)
- Pentanedioic acid, monohexyl ester (20642-00-6)
- Pentanoic acid, hexylester (1117-59-5)
- Cyclohexyl valerate (1551-43-5)
- 1,6-Hexanediol (629-11-8)
1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-oneに関する追加情報
Introduction to 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (CAS No. 28746-99-8)
1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one, identified by its Chemical Abstracts Service (CAS) number 28746-99-8, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This bicyclic ketone derivative features a unique structural framework composed of two cyclohexane rings linked by a hydroxyl-substituted ketone moiety. The presence of both hydroxyl and carbonyl functional groups makes this molecule a versatile intermediate in synthetic chemistry, particularly in the development of complex organic architectures.
The structural motif of 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one lends itself to various chemical transformations, including oxidation, reduction, and condensation reactions. These properties have positioned it as a valuable building block in the synthesis of more intricate molecules. In recent years, the compound has garnered attention for its potential applications in medicinal chemistry, where its scaffold can be modified to develop novel bioactive entities.
One of the most compelling aspects of 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one is its role in the synthesis of pharmacophores that exhibit promising biological activities. For instance, derivatives of this compound have been explored as precursors to molecules with anti-inflammatory and antimicrobial properties. The rigid bicyclic core provides stability, while the hydroxyl and carbonyl groups offer opportunities for further functionalization to enhance binding affinity to biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the reactivity and conformational preferences of 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one, facilitating the design of more efficient synthetic routes. These computational studies have highlighted the compound's potential as a scaffold for drug discovery programs targeting neurological disorders. The ability to model its interactions with proteins and enzymes has opened new avenues for developing small-molecule modulators.
The pharmaceutical industry has shown particular interest in leveraging the structural features of 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one to create libraries of compounds for high-throughput screening (HTS). By systematically modifying its substituents, researchers can generate diverse analogs with tailored pharmacological profiles. This approach has been instrumental in identifying lead compounds for further optimization.
In addition to its pharmaceutical applications, 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one has found utility in materials science. Its unique molecular structure makes it a candidate for designing chiral ligands and catalysts used in asymmetric synthesis. The ability to fine-tune its stereochemistry has implications for producing enantiomerically pure compounds, which are often essential for therapeutic efficacy.
The synthesis of [CAS No. 28746-99-8] typically involves multi-step organic transformations starting from commercially available cyclohexanone derivatives. Advances in green chemistry principles have also influenced synthetic methodologies, leading to more sustainable processes that minimize waste and hazardous byproducts. These innovations align with the broader goal of reducing the environmental impact of chemical manufacturing.
From a mechanistic standpoint, the reactivity of [CAS No. 28746-99-8] is influenced by electronic and steric factors inherent to its bicyclic system. Understanding these influences is crucial for predicting reaction outcomes and designing efficient synthetic strategies. Researchers have employed various spectroscopic techniques, such as NMR and mass spectrometry, to elucidate its molecular structure and dynamics.
The biological evaluation of derivatives derived from [CAS No. 28746-99-8] has revealed intriguing interactions with biological systems. For example, certain analogs have demonstrated inhibitory effects on enzymes implicated in metabolic pathways associated with inflammation and oxidative stress. These findings underscore the compound's potential as a starting point for developing novel therapeutic agents.
Future research directions may explore the incorporation of [CAS No. 28746-99-8] into drug delivery systems designed for targeted therapy. By integrating this scaffold into nanoparticles or prodrugs, scientists aim to enhance bioavailability and improve treatment outcomes for various diseases. Such interdisciplinary approaches highlight the compound's versatility beyond traditional small-molecule drug design.
In summary,[CAS No. 28746-99-8] represents a structurally fascinating and chemically versatile compound with broad applications across pharmaceuticals and materials science. Its unique framework continues to inspire innovation in synthetic methodologies and drug discovery efforts aimed at addressing unmet medical needs.
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